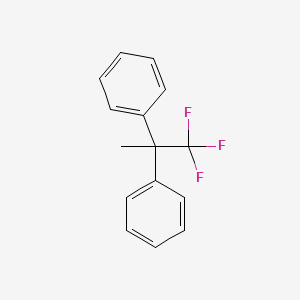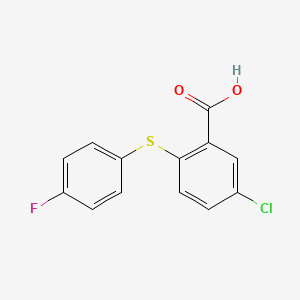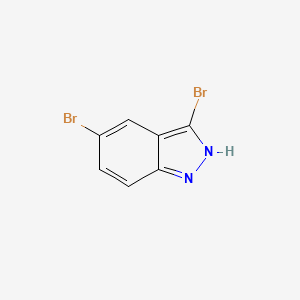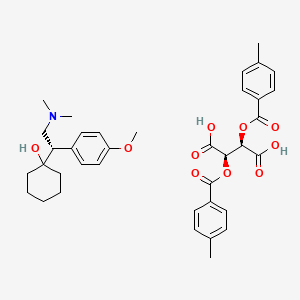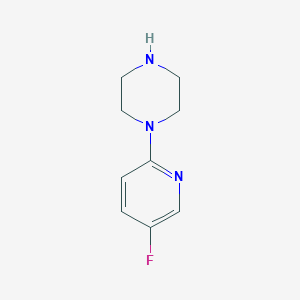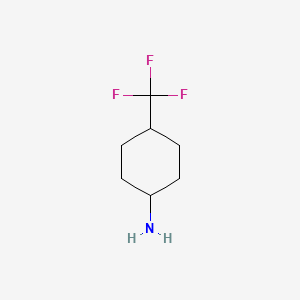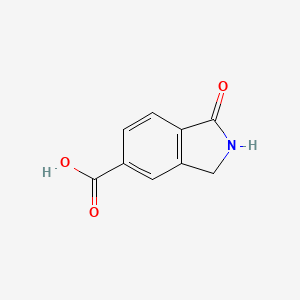
1-Oxoisoindoline-5-carboxylic acid
Descripción general
Descripción
1-Oxoisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It is a type of heterocyclic compound, specifically an oxoisoindoline . Oxoisoindolines are significant in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of oxoisoindoline derivatives has been achieved through various methods. One approach involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides . Another method involves the reaction of methyl 1-oxoisoindoline-5-carboxylate with water and lithium hydroxide in tetrahydrofuran at 23°C .
Molecular Structure Analysis
The molecular structure of 1-Oxoisoindoline-5-carboxylic acid consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure is planar, and the molecule has a density of 1.4±0.1 g/cm3 .
Chemical Reactions Analysis
Oxoisoindoline derivatives have been evaluated for their acetylcholinesterase inhibitory activity. Among the tested compounds, some showed good activity compared to other derivatives . The reaction conditions for these chemical reactions often involve the use of water and lithium hydroxide .
Physical And Chemical Properties Analysis
1-Oxoisoindoline-5-carboxylic acid has a molecular weight of 177.157 and a density of 1.4±0.1 g/cm3 . Its boiling point is 558.7±50.0 °C at 760 mmHg . The compound is soluble in water .
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-oxoisoindoline-5-carboxylic acid, play a significant role in the field of biorenewable chemicals due to their flexibility and usage as precursors for various industrial chemicals. Their production through engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, has been explored. However, these acids can inhibit microbial growth at concentrations below the desired yield, impacting their production efficiency. Understanding the mechanisms of inhibition can guide metabolic engineering strategies to develop more robust microbial strains for industrial applications (Jarboe et al., 2013).
Liquid-Liquid Extraction (LLX) for Carboxylic Acids
The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is crucial for the production of bio-based plastics. This review focuses on solvent developments for LLX of carboxylic acids, covering new solvents such as ionic liquids and improvements in traditional solvent systems. It discusses solvent property models that aid in solvent selection and regeneration strategies, aiming to optimize the extraction process for economic and environmental benefits (Sprakel & Schuur, 2019).
Supercritical Fluids in Carboxylic Acids Extraction
The use of supercritical CO2 for the reactive extraction of carboxylic acids from aqueous solutions has been highlighted as an efficient and environmentally friendly method. Supercritical CO2's non-toxic, non-flammable, and recoverable characteristics make it a recommended solvent for carboxylic acid separation, offering higher yield and simplicity compared to other methods (Djas & Henczka, 2018).
Plant Defense Mechanisms
Research into the role of proline and pyrroline-5-carboxylate metabolism in plants, especially during pathogen infection and abiotic stress, has uncovered the defense mechanisms plants employ. P5C synthesis in mitochondria contributes to resistance against invading pathogens, implicating salicylic acid-dependent pathways and reactive oxygen species in the defense response. This provides insights into the metabolic pathways plants use for protection and potential agricultural applications (Qamar et al., 2015).
Bioisosteres of Carboxylic Acids
Exploring bioisosteres for carboxylic acids, including 1-oxoisoindoline-5-carboxylic acid, is vital for overcoming obstacles in drug design related to toxicity, metabolic stability, or limited passive diffusion across biological membranes. Recent developments in carboxylic acid bioisosterism have shown improved pharmacological profiles, highlighting the innovation required to navigate challenges in modern drug design (Horgan & O’ Sullivan, 2021).
Safety And Hazards
The safety data sheet for 1-Oxoisoindoline-5-carboxylic acid indicates that it may be harmful if swallowed or in contact with skin . It may also cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with care, avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Propiedades
IUPAC Name |
1-oxo-2,3-dihydroisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKGIPWCIURHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511444 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxoisoindoline-5-carboxylic acid | |
CAS RN |
23386-40-5 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

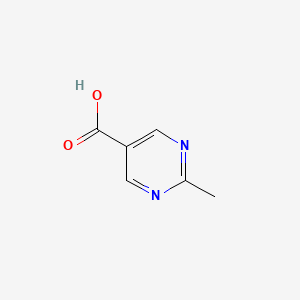

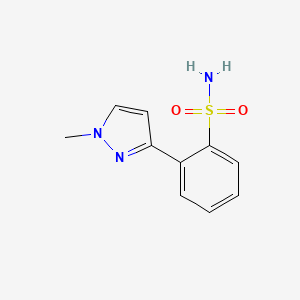
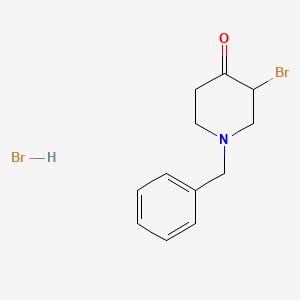

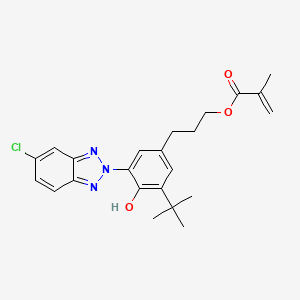
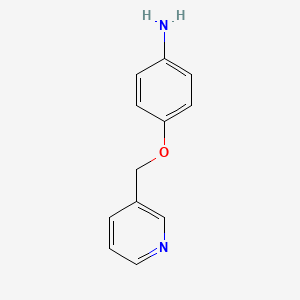
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)
